molecular formula C11H15NO3S B1364565 1-(Benzenesulfonyl)piperidin-3-ol

1-(Benzenesulfonyl)piperidin-3-ol

Cat. No.: B1364565
M. Wt: 241.31 g/mol
InChI Key: RSERXZKOBVKAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a benzenesulfonyl group attached to the nitrogen atom. The benzenesulfonyl substituent is an electron-withdrawing group, which significantly reduces the basicity of the piperidine nitrogen compared to alkyl or benzyl analogs.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

1-(benzenesulfonyl)piperidin-3-ol

InChI

InChI=1S/C11H15NO3S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2

InChI Key

RSERXZKOBVKAOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 1-(Benzenesulfonyl)piperidin-3-ol and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
1-(Benzenesulfonyl)piperidin-3-ol* Not provided C₁₁H₁₅NO₃S 241.31 Benzenesulfonyl, 3-OH
1-Benzylpiperidin-3-ol 14813-01-5 C₁₂H₁₇NO 191.27 Benzyl, 3-OH
1-Benzyl-3-methyl-piperidin-4-ol 91600-19-0 C₁₃H₁₉NO 205.30 Benzyl, 3-CH₃, 4-OH
[1-(Benzenesulfonyl)piperidin-3-yl]acetic acid 88111-90-4 C₁₃H₁₅NO₄S 289.33 Benzenesulfonyl, 3-OH, acetic acid

*Hypothetical structure inferred from analogous compounds.

Key Observations:
  • Substituent Effects on Basicity : The benzenesulfonyl group in 1-(Benzenesulfonyl)piperidin-3-ol reduces nitrogen basicity compared to the benzyl group in 1-Benzylpiperidin-3-ol. This impacts salt formation (e.g., hydrochloride derivatives are common for benzyl analogs but less likely for sulfonyl derivatives) .
  • Hydrogen Bonding and Solubility: The hydroxyl group at the 3-position in both 1-Benzylpiperidin-3-ol and 1-(Benzenesulfonyl)piperidin-3-ol enhances water solubility.
  • Functional Group Diversity : The acetic acid derivative ([1-(Benzenesulfonyl)piperidin-3-yl]acetic acid) introduces a carboxylic acid group, significantly altering solubility and reactivity compared to the parent compound .
Key Observations:
  • Skin and Eye Hazards : 1-Benzylpiperidin-3-ol is associated with skin sensitization (H317) and eye irritation (H319), necessitating protective equipment during handling .
  • Lack of Data for Sulfonyl Analogs: No direct hazard data are available for 1-(Benzenesulfonyl)piperidin-3-ol, but sulfonyl groups generally confer lower volatility and reduced acute toxicity compared to benzyl groups.

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